Product packaging for 1-(4-Fluoro-2-methylphenyl)-2-butanol(Cat. No.:)

1-(4-Fluoro-2-methylphenyl)-2-butanol

Cat. No.: B7976691
M. Wt: 182.23 g/mol
InChI Key: ZZGHAWJMJNIIIU-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-2-butanol (CAS 1599188-31-4) is a fluorinated aryl alkyl alcohol compound with the molecular formula C11H15FO and a molecular weight of 182.23 g/mol . This structural class, characterized by an alcohol group attached to a substituted benzene ring, is of significant interest in various research fields . A key area of application is in the investigation of fragrance ingredients, where structurally similar aryl alkyl alcohols are reviewed for their toxicologic and dermatologic properties . Furthermore, the incorporation of a fluorine atom on the phenyl ring makes this compound a valuable building block in synthetic chemistry. Fluorinated aromatic compounds are widely used in the development of advanced materials, such as fluorinated polysiloxanes, which are studied for creating membranes with high selectivity and fouling resistance in separation processes . As a secondary alcohol with a specific aromatic substitution pattern, this compound serves as a versatile intermediate for the synthesis of more complex molecules in pharmaceutical and material science research . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15FO B7976691 1-(4-Fluoro-2-methylphenyl)-2-butanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-3-11(13)7-9-4-5-10(12)6-8(9)2/h4-6,11,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGHAWJMJNIIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=C(C=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Fluoro 2 Methylphenyl 2 Butanol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

For 1-(4-fluoro-2-methylphenyl)-2-butanol, two primary disconnection strategies are considered:

Disconnection of the C1-C2 Bond: This is a common strategy for alcohols, involving the disconnection of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon. This approach leads to a carbonyl compound and an organometallic reagent.

Functional Group Interconversion (FGI): This strategy involves disconnecting the C-O bond of the alcohol, which points towards a precursor ketone. The synthesis would then involve the reduction of this ketone.

These disconnections suggest logical pathways for assembling the target molecule from simpler precursors.

Based on the disconnection strategies, the following key precursors are identified:

Disconnection StrategyPrecursor 1Precursor 2
C1-C2 Bond Disconnection4-Fluoro-2-methylbenzaldehyde (B1304903)Ethyl-based organometallic reagent (e.g., Ethylmagnesium bromide)
C1-C2 Bond Disconnection (Alternative)Propionaldehyde(4-Fluoro-2-methylphenyl)magnesium bromide
Functional Group Interconversion (FGI)1-(4-Fluoro-2-methylphenyl)-2-butanoneA reducing agent (e.g., NaBH₄, LiAlH₄)

The compound 4-Fluoro-2-methylbenzaldehyde is a key building block in many synthetic processes due to its reactive aldehyde group and substituted aromatic ring. innospk.com It is a colorless to pale yellow liquid that serves as a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. innospk.comuni.lu

Classical Synthetic Routes

Classical synthetic routes provide practical and well-established methods for the preparation of this compound.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. youtube.com The synthesis of this compound can be effectively achieved through this method. The general mechanism involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. youtube.comdoubtnut.com

A primary route involves the reaction of 4-fluoro-2-methylbenzaldehyde with ethylmagnesium bromide. In this reaction, the nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

An alternative, analogous Grignard synthesis involves reacting the Grignard reagent derived from 1-bromo-4-fluoro-2-methylbenzene with propionaldehyde. A similar reaction is the synthesis of 2-methyl-4-phenylbutan-2-ol, which can be achieved by reacting a Grignard reagent with a suitable precursor. chemicalbook.comgoogle.com

Another fundamental approach is the reduction of a ketone precursor, specifically 1-(4-fluoro-2-methylphenyl)-2-butanone. This method focuses on the conversion of the carbonyl group to a hydroxyl group. masterorganicchemistry.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reducing agent, typically used in protic solvents like ethanol (B145695) or methanol, while LiAlH₄ is a much stronger reducing agent used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Furthermore, stereoselective reduction can be achieved using biocatalytic methods. Various microorganisms, such as Hansenula polymorpha and Saccharomyces cerevisiae, have been shown to reduce ketones to their corresponding alcohols with high enantioselectivity. nih.gov For instance, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been successfully demonstrated using the yeast strain Pichia jadinii, achieving high yields and excellent stereoselectivity. nih.govresearchgate.net This highlights the potential for producing specific stereoisomers of this compound.

Table of Common Reducing Agents:

Reducing AgentFormulaTypical SolventsKey Characteristics
Sodium BorohydrideNaBH₄Methanol, EthanolMild, selective for aldehydes and ketones.
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFPowerful, reduces a wide range of carbonyls. youtube.com
Biocatalyst (e.g., Yeast)N/AAqueous bufferOften highly stereoselective. nih.govnih.gov

The synthesis of this compound is fundamentally based on the nucleophilic addition reaction to a carbonyl group. masterorganicchemistry.com This reaction is one of the most important transformations for aldehydes and ketones. masterorganicchemistry.com

The core of this process is the attack of a nucleophile on the partially positively charged carbonyl carbon, which leads to the formation of a tetrahedral intermediate. youtube.com In the context of the Grignard synthesis previously described, the ethyl group acts as the nucleophile. For the reduction pathway, a hydride ion (H⁻) from the reducing agent is the nucleophile.

The versatility of the carbonyl group allows for a wide range of nucleophiles to be used, providing a flexible platform for the synthesis of various alcohol derivatives. masterorganicchemistry.com The efficiency of the addition can be influenced by factors such as the concentration of the nucleophile and the use of acid catalysts, which can enhance the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Asymmetric Synthesis of Chiral this compound Enantiomers

The controlled synthesis of a single enantiomer of this compound is crucial for evaluating its specific biological and material properties. Asymmetric synthesis provides the most direct approach to obtaining these optically pure compounds. mdpi.com

Chiral Catalyst-Based Approaches (e.g., Asymmetric Hydrogenation, Asymmetric Addition)

Chiral catalysts are instrumental in converting prochiral starting materials into chiral products with high enantioselectivity. mdpi.comresearchgate.net These methods are often highly efficient, requiring only small amounts of the catalyst to generate large quantities of the desired enantiomer.

Asymmetric Hydrogenation: A primary route involves the asymmetric hydrogenation of the prochiral ketone, 1-(4-fluoro-2-methylphenyl)butan-2-one. This reaction uses a transition metal complex, typically ruthenium or rhodium, coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, directing the addition of hydrogen across the carbonyl double bond from a specific face, leading to the preferential formation of one enantiomer of the alcohol. The choice of ligand and reaction conditions is critical for achieving high enantiomeric excess (e.e.). researchgate.net

Catalyst SystemPrecursorProduct EnantiomerEnantiomeric Excess (e.e.) (%)Reference
Ru(II)-SYNPHOS1-(4-Fluoro-2-methylphenyl)butan-2-one(R)- or (S)-Alcohol>95 (Hypothetical) researchgate.net
Rh(I)-DIFLUORPHOS1-(4-Fluoro-2-methylphenyl)butan-2-one(R)- or (S)-Alcohol>95 (Hypothetical) researchgate.net

Asymmetric Addition: An alternative strategy is the asymmetric addition of an ethyl nucleophile to the prochiral aldehyde, 4-fluoro-2-methylbenzaldehyde. This can be achieved using organometallic reagents, such as diethylzinc (B1219324) or an ethyl Grignard reagent, in the presence of a chiral ligand or catalyst. mdpi.com The chiral catalyst coordinates to the aldehyde and the organometallic reagent, facilitating a stereoselective attack on the carbonyl carbon to produce the desired enantiomer of this compound. The stereochemical outcome is determined by the specific catalyst and reaction conditions employed. libretexts.org

Reagent SystemPrecursorProduct EnantiomerEnantiomeric Excess (e.e.) (%)Reference
Diethylzinc + Chiral Amino Alcohol4-Fluoro-2-methylbenzaldehyde(R)- or (S)-Alcohol>90 (Hypothetical) mdpi.com
Ethyl Grignard + Chiral Ligand4-Fluoro-2-methylbenzaldehyde(R)- or (S)-Alcohol>90 (Hypothetical) libretexts.org

Chiral Auxiliary Strategies

Chiral auxiliary-based synthesis involves covalently attaching a chiral molecule (the auxiliary) to a substrate. nih.gov This auxiliary then directs a subsequent diastereoselective reaction. For the synthesis of this compound, a strategy could involve the acylation of a chiral auxiliary, like pseudoephenamine, with a propionyl group. The resulting amide can then be alkylated. The bulky chiral auxiliary blocks one face of the enolate, forcing the alkylating agent, in this case, a 4-fluoro-2-methylbenzyl halide, to approach from the less hindered side. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. nih.gov Pseudoephenamine is particularly effective for such transformations, often leading to crystalline intermediates which can be purified to very high diastereomeric purity. nih.gov

Reaction Steps:

Attachment of propanoic acid to the chiral auxiliary (e.g., pseudoephenamine).

Formation of an enolate and diastereoselective alkylation with 4-fluoro-2-methylbenzyl bromide.

Removal of the auxiliary to yield the chiral carboxylic acid, which can then be reduced to the target alcohol.

Chiral AuxiliaryAlkylation Diastereoselectivity (d.r.)Final Product ConfigurationReference
(1S,2S)-Pseudoephenamine>95:5 (Hypothetical)(R) or (S) nih.gov
(1R,2R)-Pseudoephenamine>95:5 (Hypothetical)(S) or (R) nih.gov

Enzymatic or Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound, the most direct approach is the asymmetric reduction of the corresponding ketone, 1-(4-fluoro-2-methylphenyl)butan-2-one. nih.govnih.gov A wide variety of microorganisms, such as Saccharomyces cerevisiae, Candida boidinii, and Hansenula polymorpha, contain ketoreductases that can perform this transformation. nih.gov By screening different microbial strains or isolated enzymes, it is possible to identify catalysts that produce either the (R)- or (S)-enantiomer with high yield and optical purity. nih.gov For instance, studies on similar fluorinated ketones have shown that organisms like Mortierella ramanniana can produce the (R)-alcohol with yields of 98% and an optical purity of 99.4%. nih.gov

Biocatalyst (Organism/Enzyme)SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (e.e.) (%)Reference
Mortierella ramanniana (Hypothetical)1-(4-Fluoro-2-methylphenyl)butan-2-one(R)~98>99 nih.gov
Pullularia pullulans (Hypothetical)1-(4-Fluoro-2-methylphenyl)butan-2-one(S)HighHigh nih.gov
Engineered Ketoreductase1-(4-Fluoro-2-methylphenyl)butan-2-one(R) or (S)>95>99 nih.gov

Alternative Synthetic Pathways

Alternative synthetic routes can provide access to this compound, sometimes offering advantages in terms of starting material availability or the avoidance of certain reagents.

Fluorination of Non-Fluorinated Analogues

This approach involves introducing the fluorine atom at a later stage of the synthesis onto a pre-existing, non-fluorinated scaffold. cuny.educhimia.ch For example, one could start with a suitably substituted phenol, such as 1-(4-hydroxy-2-methylphenyl)-2-butanol. The hydroxyl group can then be converted to a fluorine atom. One common method for this transformation is the Balz-Schiemann reaction, which involves the diazotization of an aniline (B41778) precursor followed by thermal or photochemical decomposition of the resulting tetrafluoroborate (B81430) salt. Alternatively, electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor can be used on activated aromatic rings. cuny.edu The challenge in this approach is to ensure that the fluorination conditions are compatible with the alcohol functionality in the molecule.

PrecursorFluorinating Agent/MethodProductKey ConsiderationsReference
1-(4-Amino-2-methylphenyl)-2-butanolBalz-Schiemann Reaction (NaNO₂, HBF₄)This compoundRequires aniline precursor chimia.ch
1-(4-Hydroxy-2-methylphenyl)-2-butanolElectrophilic Fluorination (e.g., Selectfluor)This compoundRing activation, chemoselectivity cuny.edu

Cross-Coupling Reactions for Aryl-Alkyl Bond Formation (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. umontreal.ca The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is particularly versatile due to the stability and low toxicity of the boronic acid reagents. libretexts.org To synthesize this compound, a Suzuki-Miyaura reaction could be envisioned between (4-fluoro-2-methylphenyl)boronic acid and a partner containing the butanol moiety, such as a 1-halo-2-butanol derivative. Alternatively, a boronic acid or ester could be installed on the butanol fragment to react with a 4-fluoro-2-methylphenyl halide. The reaction is typically carried out in the presence of a base and a palladium catalyst with appropriate phosphine (B1218219) ligands. libretexts.orgnih.gov

Example Suzuki-Miyaura Coupling Strategy:

Reactant A: (4-Fluoro-2-methylphenyl)boronic acid

Reactant B: 1-Bromo-2-butanol (or a protected version)

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos)

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄

This method offers a convergent approach, allowing for the independent synthesis and modification of the two key fragments before they are joined together. libretexts.orgnih.gov

Aryl PartnerAlkyl PartnerCatalyst/LigandBaseReference
(4-Fluoro-2-methylphenyl)boronic acid1-Bromo-2-butanolPd(PPh₃)₄K₂CO₃ libretexts.orgnih.gov
4-Bromo-1-fluoro-3-methylbenzene(2-Butanol)boronic esterPd(dppf)Cl₂Cs₂CO₃ libretexts.orgnih.gov

Optimization of Reaction Conditions and Yields

The synthesis of this compound can be approached through two primary synthetic methodologies: the Grignard reaction and the catalytic hydrogenation of a corresponding ketone. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Research findings have highlighted several key parameters that can be adjusted to achieve these goals.

One of the main routes involves the Grignard reaction, where a Grignard reagent, such as (4-fluoro-2-methylphenyl)magnesium bromide, is reacted with butanal. However, the formation and reactivity of organofluorine Grignard reagents present unique challenges due to the strength of the carbon-fluorine bond. nih.gov Studies on similar fluoro-Grignard reactions have shown that these reagents can be less reactive towards carbonyl compounds. nih.gov

To overcome these challenges, several optimization strategies can be employed. The choice of solvent, reaction temperature, and the nature of the Grignard reagent itself are critical factors. For instance, in the synthesis of a structurally related, non-fluorinated compound, 2-methyl-4-phenyl-2-butanol, specific conditions have been reported to provide a good yield.

For the synthesis of the fluorinated analog, this compound, further optimization of these conditions would be necessary. Research on Grignard reactions with other fluorinated aromatic compounds suggests that lower reaction temperatures, potentially as low as -40°C, can be beneficial in controlling the reactivity and improving the yield of the desired mono-addition product. mit.edu

The second major synthetic route is the catalytic hydrogenation of 4'-fluoro-2'-methylbutyrophenone. The efficiency of this reduction is highly dependent on the choice of catalyst, solvent, hydrogen pressure, and temperature. Studies on the hydrogenation of structurally similar fluorinated ketones have demonstrated that various catalytic systems can be effective.

The selection of an appropriate catalyst is paramount, with catalysts based on noble metals often showing high activity. The solvent can influence the solubility of the reactants and the catalyst's effectiveness. Hydrogen pressure is another critical parameter that can be optimized to enhance the reaction rate and yield.

A detailed investigation into the optimization of these parameters for the specific synthesis of this compound would involve screening various catalysts, solvents, and reaction conditions to identify the most efficient and selective process.

Stereochemical Aspects of 1 4 Fluoro 2 Methylphenyl 2 Butanol

Identification of Chiral Centers and Potential Stereoisomers

The molecular structure of 1-(4-Fluoro-2-methylphenyl)-2-butanol is foundational to its stereochemistry. A chiral center is typically a tetrahedral carbon atom bonded to four different substituent groups. libretexts.org In the case of this compound, a detailed analysis of its structure, (4-Fluoro-2-methylphenyl)-CH2-CH(OH)-CH2-CH3, reveals the presence of a single such center.

The key carbon atom is at the second position (C2) of the butanol chain. The four distinct groups attached to this carbon are:

A hydroxyl group (-OH)

A hydrogen atom (-H)

An ethyl group (-CH2CH3)

A (4-fluoro-2-methylphenyl)methyl group (-CH2-C6H3(F)(CH3))

Because the four substituents attached to the C2 carbon are different, this position is a chiral center. libretexts.org The presence of a single chiral center renders the entire molecule chiral. uomustansiriyah.edu.iq

The number of potential stereoisomers for a molecule is determined by the formula 2ⁿ, where 'n' is the number of chiral centers. pharmacy180.com For this compound, with n=1, there are 2¹ = 2 possible stereoisomers. These two stereoisomers are a pair of non-superimposable mirror images of each other, known as enantiomers. libretexts.orguomustansiriyah.edu.iq

Table 1: Stereochemical Properties of this compound

Stereochemical FeatureValue/Description
Number of Chiral Centers1 (at the C2 position)
Total Potential Stereoisomers2
Type of StereoisomersEnantiomers

Absolute Configuration Assignment (R/S Nomenclature)

The absolute configuration of a chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the four substituents. libretexts.org The stereocenter is then labeled as either (R) for rectus (Latin for right) or (S) for sinister (Latin for left), based on the spatial arrangement of these groups. libretexts.org

To assign the configuration for the chiral center (C2) in this compound, the substituents are prioritized as follows:

Priority Assignment:

Rule 1: Priority is assigned based on the atomic number of the atom directly bonded to the chiral center. Higher atomic number receives higher priority. uomustansiriyah.edu.iq

Oxygen (in -OH) has atomic number 8.

Carbon (in -CH2CH3 and -CH2-Aryl) has atomic number 6.

Hydrogen (in -H) has atomic number 1.

Therefore, the -OH group is priority 1, and the -H group is priority 4.

Rule 2: If there is a tie, move to the next atoms along the chain until a point of difference is found. uomustansiriyah.edu.iq

Comparing the ethyl group (-CH2CH3) and the (4-fluoro-2-methylphenyl)methyl group (-CH2-Aryl): Both have a carbon atom attached to the chiral center. The carbon of the ethyl group is bonded to (C, H, H). The carbon of the arylmethyl group is bonded to (C-aryl, H, H). Since the aryl carbon is part of a benzene (B151609) ring (bonded to other carbons), it takes precedence over the methyl carbon of the ethyl group (bonded only to hydrogens). Thus, the (4-fluoro-2-methylphenyl)methyl group has a higher priority than the ethyl group.

Table 2: Cahn-Ingold-Prelog Priorities for Substituents at C2

PrioritySubstituent GroupBasis for Assignment
1-OHHighest atomic number (O > C, H)
2-CH₂(4-fluoro-2-methylphenyl)Tie-breaker: C bonded to aryl-C vs. C bonded to alkyl-C
3-CH₂CH₃Tie-breaker: Lower priority than the arylmethyl group
4-HLowest atomic number

Configuration Determination:

To determine the configuration, the molecule is oriented so that the lowest-priority group (4) points away from the viewer. msu.edu

The direction of the path from priority 1 → 2 → 3 is then traced.

If the path is clockwise, the configuration is (R) . libretexts.orglibretexts.org

If the path is counter-clockwise, the configuration is (S) . libretexts.orglibretexts.org

The two enantiomers of this compound are therefore designated as (R)-1-(4-Fluoro-2-methylphenyl)-2-butanol and (S)-1-(4-Fluoro-2-methylphenyl)-2-butanol. fiveable.me

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of a specific stereoisomer of this compound requires stereoselective methods.

Enantioselective Synthesis Since the target molecule has one chiral center, enantioselective strategies are employed to produce one enantiomer in excess over the other from an achiral starting material. A common approach is the asymmetric reduction of the corresponding ketone, 1-(4-fluoro-2-methylphenyl)-2-butanone.

Key strategies include:

Catalytic Asymmetric Hydrogenation: This involves the reduction of the ketone using hydrogen gas in the presence of a chiral metal catalyst. Noyori-type asymmetric transfer hydrogenation is a well-established method for the enantioselective synthesis of chiral alcohols. nih.gov

Biocatalytic Reduction: Enzymes, such as ketoreductases, can be used to reduce the ketone with very high enantioselectivity under mild conditions. Biocatalysis is a powerful tool for constructing stereochemically defined molecules. nih.gov

Chiral Reducing Agents: The use of stoichiometric chiral reducing agents, such as those derived from chiral boranes, can also afford enantiomerically enriched secondary alcohols.

Diastereoselective Synthesis Diastereomers are stereoisomers that are not mirror images of each other and arise only in molecules with two or more chiral centers. uomustansiriyah.edu.iqpharmacy180.com Since this compound possesses only a single stereocenter, it does not have diastereomers. Therefore, diastereoselective synthesis strategies are not applicable to the formation of this specific compound from an achiral precursor.

Table 3: General Enantioselective Synthesis Approaches for Chiral Secondary Alcohols

Synthesis StrategyDescriptionPrecursor Molecule
Asymmetric CatalysisReduction of a ketone using a chiral catalyst (e.g., Noyori hydrogenation). nih.gov1-(4-fluoro-2-methylphenyl)-2-butanone
BiocatalysisEnzymatic reduction of a ketone using ketoreductases. nih.gov1-(4-fluoro-2-methylphenyl)-2-butanone
Chiral AuxiliariesUse of a chiral auxiliary to direct a stereoselective reaction, followed by its removal.Varies depending on the specific pathway

Theoretical Frameworks for Chiral Recognition in Fluorinated Butanol Derivatives

Chiral recognition is the phenomenon where a chiral molecule or environment interacts differently with the two enantiomers of another chiral compound. For fluorinated butanol derivatives, this recognition is governed by subtle, non-covalent interactions.

Studies on analogous systems, such as the diastereomeric adducts formed between (S)-1-(4-fluorophenyl)-ethanol and the enantiomers of 2-butanol, provide a theoretical framework for understanding these interactions. nih.govresearchgate.net

Experimental and Theoretical Investigation: The study of these interactions combines experimental techniques with theoretical calculations. Methods like mass-selected resonant two-photon ionization spectroscopy and infrared depletion spectroscopy are used to probe the diastereomeric complexes formed in the gas phase. nih.govresearchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations are crucial for determining the structures and relative stabilities of the different stereoisomeric complexes. researchgate.net These models help interpret experimental spectra and identify the specific interactions responsible for chiral discrimination.

Mechanism of Recognition: Chiral recognition arises from differences in the intermolecular forces within the diastereomeric complexes. Key factors include:

Dispersive Interactions: Interactions between the alkyl groups of the butanol moiety and the π-electron system of the fluorinated aromatic ring can differ in energy and geometry between homochiral (e.g., S-S) and heterochiral (e.g., S-R) pairings. researchgate.net

Hydrogen Bonding: The primary hydrogen bond between the hydroxyl groups of the two interacting molecules is central to the formation of the complex.

Research has shown that these subtle differences can lead to one diastereomeric complex being more stable than the other. For example, in a related system, the homochiral complex was found to be more stable than the heterochiral complex, with a measurable binding energy difference. nih.gov This energy difference is the basis of chiral recognition at the molecular level.

Table 4: Methodologies for Studying Chiral Recognition

Method TypeSpecific TechniquePurpose
Experimental Resonant Two-Photon Ionization (R2PI) SpectroscopyTo probe the electronic transitions of chiral complexes. nih.govresearchgate.net
Infrared (IR) Depletion SpectroscopyTo identify vibrational modes (e.g., OH stretch) that differ between complexes. nih.govresearchgate.net
Theoretical Density Functional Theory (DFT)To calculate the geometries, binding energies, and vibrational frequencies of diastereomeric adducts. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 4 Fluoro 2 Methylphenyl 2 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the molecular framework.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(4-Fluoro-2-methylphenyl)-2-butanol, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, the methyl group on the ring, and the hydroxyl proton. docbrown.info The presence of a stereocenter at the C2 position renders the two benzylic protons (H1) diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals.

The splitting of signals, governed by the n+1 rule, reveals the number of adjacent protons. For instance, the terminal methyl group of the butyl chain (H4) is expected to be a triplet because it is adjacent to a methylene (B1212753) group (CH₂), which has two protons (2+1=3). docbrown.info The hydroxyl proton often appears as a broad singlet, but its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H6' (Aromatic) ~7.10 d (J ≈ 8.5 Hz) 1H
H5' (Aromatic) ~6.85 dd (J ≈ 8.5, 2.5 Hz) 1H
H3' (Aromatic) ~6.80 dd (J ≈ 9.5, 2.5 Hz) 1H
H2 (CHOH) ~3.70 m 1H
H1a, H1b (Benzylic CH₂) ~2.75, ~2.65 m (diastereotopic) 2H
Ar-CH₃ ~2.25 s 3H
OH ~1.70 br s 1H
H3 (CH₂) ~1.50 m 2H

Carbon-13 NMR (¹³C NMR) reveals the number of unique carbon atoms in a molecule and provides information about their chemical environment. The spectrum for this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the structure.

The chemical shifts are indicative of the carbon type (alkane, alcohol-bearing, aromatic). The carbon atom attached to the fluorine (C4') will exhibit a large coupling constant (¹JCF), appearing as a doublet. Other carbons in the aromatic ring will also show smaller C-F couplings (²JCF, ³JCF). nih.gov

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (ppm) Predicted C-F Coupling (J, Hz)
C4' (C-F) ~161.5 ¹JCF ≈ 245
C1' (Aromatic) ~135.0 ³JCF ≈ 3
C2' (C-CH₃) ~132.0 ³JCF ≈ 6
C6' (Aromatic CH) ~130.5 ⁴JCF ≈ 2
C3' (Aromatic CH) ~116.0 ²JCF ≈ 21
C5' (Aromatic CH) ~114.5 ²JCF ≈ 21
C2 (CHOH) ~72.0 -
C1 (Benzylic CH₂) ~42.0 -
C3 (CH₂) ~30.0 -
Ar-CH₃ ~20.5 -

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. Expected correlations would confirm the butanol chain connectivity: H2 with H1 and H3, and H3 with H4. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments. Key correlations would include:

The benzylic protons (H1) to the aromatic carbons C1', C2', and C6'.

The aromatic methyl protons (Ar-CH₃) to C1', C2', and C3'.

The H2 proton to C1, C3, and C4.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. Key spatial proximities would be observed between the benzylic H1 protons and both the Ar-CH₃ protons and the H6' aromatic proton.

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique. huji.ac.il Fluorine-19 is a 100% abundant, spin-1/2 nucleus, making it easy to detect with high sensitivity. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, a single resonance is expected. This signal would be split into a multiplet due to couplings with the ortho- and meta-protons on the aromatic ring (H3' and H5'). nih.govhuji.ac.il

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

Fluorine Assignment Predicted Chemical Shift (ppm, relative to CFCl₃) Predicted Multiplicity

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the vibrations of particular functional groups.

IR Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions include C-H stretches for the aromatic and aliphatic parts of the molecule, aromatic C=C stretching, C-O stretching of the secondary alcohol, and a strong C-F stretching band.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. While the O-H stretch is typically weak in Raman, the C-F bond can show a detectable signal.

Predicted IR and Raman Vibrational Frequencies

Vibrational Mode Functional Group Predicted IR Frequency (cm⁻¹) IR Intensity Predicted Raman Frequency (cm⁻¹) Raman Intensity
O-H Stretch Alcohol 3600-3200 Strong, Broad 3600-3200 Weak
C-H Stretch Aromatic 3100-3000 Medium 3100-3000 Strong
C-H Stretch Aliphatic 2960-2850 Strong 2960-2850 Strong
C=C Stretch Aromatic Ring 1610, 1500 Medium-Strong 1610, 1500 Strong
C-O Stretch Secondary Alcohol 1150-1050 Strong 1150-1050 Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular ion peak (M⁺•) would confirm the molecular formula C₁₁H₁₅FO.

Alcohols typically undergo characteristic fragmentation pathways, including dehydration and alpha-cleavage. nih.gov

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols.

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For this molecule, two alpha-cleavage pathways are possible:

Cleavage between C1 and C2, resulting in a stable benzylic fragment. The charge would likely reside on the fluorinated benzyl (B1604629) portion, giving a prominent peak at m/z 125.

Cleavage between C2 and C3, resulting in the loss of an ethyl radical.

Predicted Mass Spectrometry Data

m/z Value Predicted Fragment Identity Fragmentation Pathway
182 [C₁₁H₁₅FO]⁺• Molecular Ion (M⁺•)
164 [C₁₁H₁₃F]⁺• Dehydration ([M-H₂O]⁺•)
153 [C₁₀H₁₀FO]⁺ Loss of ethyl radical ([M-C₂H₅]⁺)

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The absorption of UV light is expected to induce π → π* transitions, where electrons in the pi (π) bonding orbitals of the aromatic ring are excited to anti-bonding pi (π*) orbitals. The substitution pattern on the benzene ring, including the fluoro and methyl groups, as well as the butanol side chain, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

The presence of the fluorine atom, an auxochrome, with its lone pairs of electrons, can interact with the π-system of the benzene ring, potentially causing a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength) of the absorption bands compared to unsubstituted benzene. The methyl group, also an auxochrome, typically causes a slight bathochromic shift.

A hypothetical UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption bands. These are often referred to as the E-band (ethylenic) and B-band (benzenoid), which are typical for substituted benzenes and arise from different π → π* transitions. The fine vibrational structure of these bands can sometimes be observed, providing further structural information.

Hypothetical UV-Vis Absorption Data

Transition Hypothetical λmax (nm) Hypothetical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Solvent
π → π* (E-band)~210~7,500Ethanol
π → π* (B-band)~265~250Ethanol
Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For X-ray crystallography to be applicable, this compound must first be obtained in a solid, crystalline form of sufficient quality. If a suitable crystal were grown, the analysis would provide invaluable information about its solid-state conformation. This would include the orientation of the butanol side chain relative to the substituted phenyl ring and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal packing.

The data obtained from an X-ray crystallographic study would definitively establish the molecular geometry, including the planarity of the aromatic ring and the stereochemistry at the chiral center (if the compound is resolved into its enantiomers). Furthermore, it would reveal details about how the molecules pack together in the crystal, which is governed by non-covalent interactions like hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings.

Hypothetical Crystallographic Data

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1025
Z4
Note: This table presents hypothetical crystallographic data for illustrative purposes, as specific experimental values for this compound are not available in the searched literature.

Computational and Theoretical Studies on 1 4 Fluoro 2 Methylphenyl 2 Butanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. ijrte.org It is widely employed for its favorable balance of accuracy and computational cost, making it suitable for studying molecules of moderate size like 1-(4-fluoro-2-methylphenyl)-2-butanol. unipd.it Calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. ijrte.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. unipd.it For a flexible molecule like this compound, this process is extended to a conformational analysis to identify various stable conformers and their relative energies.

The primary sources of conformational isomerism in this molecule are the rotations around the C1-C2 single bond of the butanol chain and the bond connecting the phenyl ring to the butanol moiety. Different staggered and eclipsed conformations, similar to those studied in simpler molecules like butane (B89635) and 2-butanol, would be analyzed. wolfram.com The relative energies of these conformers are influenced by steric hindrance between the ethyl group, the hydroxyl group, and the bulky 4-fluoro-2-methylphenyl group, as well as by potential intramolecular hydrogen bonding.

A computational study would calculate the energy of the molecule as a function of the dihedral angles, revealing the energy barriers between different conformers. The results would identify the global minimum energy conformer, which is the most populated conformation at equilibrium, along with other low-energy conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data a conformational analysis would yield. The values are hypothetical.

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conformer A (Global Minimum)-65° (Car-C1-C2-C3)0.0055.8
Conformer B178° (Car-C1-C2-C3)0.8521.1
Conformer C70° (Car-C1-C2-C3)1.2012.5
OtherVarious>2.0010.6

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule and its chemical reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijrte.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. For this compound, the electron-donating methyl group and the electron-withdrawing fluorine atom on the phenyl ring, along with the hydroxyl group, would significantly influence the energies and spatial distributions of these frontier orbitals. Graphical models of these orbitals would show the HOMO likely localized on the electron-rich aromatic ring and the oxygen atom, while the LUMO might be distributed over the aromatic ring's π* system. unipd.it

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. ijrte.orgresearchgate.net Calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). These predictions are valuable for assigning signals in complex spectra and for confirming the structure of the synthesized compound. nih.gov The accuracy of predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C. arxiv.org

Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts for a Hypothetical Aromatic Proton This table illustrates the data format for NMR shift prediction studies. The values are for illustrative purposes.

AtomExperimental Shift (ppm)Calculated Shift (ppm) (GIAO/B3LYP/6-311+G(2d,p))Difference (ppm)
H (proton ortho to F)7.157.08-0.07
C (carbon bearing F)162.4163.1+0.7
F-115.2-116.5-1.3

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. ijrte.org These calculations help in assigning the observed spectral bands to specific molecular motions, such as O-H stretching, C-H stretching, and C-F stretching. nist.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Intermolecular Interactions and Hydrogen Bonding Analysis

The hydroxyl group in this compound acts as both a hydrogen bond donor and acceptor, allowing the molecule to form intermolecular hydrogen bonds (O-H···O) with its neighbors, leading to dimers or larger aggregates in the condensed phase. nih.govnih.gov

Computational methods can analyze these interactions in detail. Natural Bond Orbital (NBO) analysis, for instance, can be used to quantify the strength and nature of hydrogen bonds. ijrte.org In addition to the primary O-H···O interaction, weaker interactions may also be present, such as O-H···F or C-H···O bonds. researchgate.netdigitellinc.com While the O-H···F bond is generally weak, its presence could influence the conformational preferences and crystal packing. Analysis of the electron density topology, using methods like Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points and characterize the nature of these non-covalent interactions.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of molecular life. nih.gov

For this compound, an MD simulation could be performed in a simulated solvent (e.g., water or an organic solvent) to explore its conformational landscape, solvation properties, and aggregation behavior. nih.gov Such simulations would reveal how the molecule transitions between different conformations, the timescale of these changes, and how the solvent molecules arrange around the solute. nih.gov This is particularly relevant for understanding how the molecule behaves in a realistic chemical environment, complementing the gas-phase or implicit solvent models often used in DFT. nih.gov The results can provide a more complete understanding of the molecule's flexibility and how it presents itself for interaction with other molecules.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. unipd.it

For this compound, one could theoretically study various reactions, such as its dehydration to form alkenes or its oxidation to a ketone. For a proposed dehydration reaction, for example, DFT calculations would be used to:

Optimize the geometries of the starting alcohol and the possible alkene products.

Locate the transition state structure for each potential pathway (e.g., E1 or E2 mechanisms).

Calculate the activation energy (the energy difference between the reactant and the transition state).

The pathway with the lowest activation energy is predicted to be the most favorable. This type of analysis provides fundamental insights into the molecule's reactivity and selectivity, guiding synthetic efforts.

Structure-Reactivity Relationship Modeling

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused on the structure-reactivity relationship of the compound this compound. As of the current date, no dedicated research articles or datasets detailing quantitative structure-activity relationship (QSAR) models, molecular dynamics simulations, or other computational analyses for this specific molecule have been published in the public domain.

While direct research on this compound is not available, broader computational studies on analogous chemical structures can provide a general context for the types of analyses that are theoretically possible. For instance, research on various phenyl derivatives of butanol isomers has utilized techniques like wide-angle X-ray scattering and molecular dynamics simulations to investigate how the position of the hydroxyl group and the presence of a phenyl ring influence supramolecular structures. These studies have demonstrated that the addition of a phenyl group can significantly alter intermolecular interactions, such as hydrogen bonding. nih.govacs.orgresearchgate.net

Furthermore, the field of computational chemistry has seen extensive application of structure-activity relationship (SAR) and QSAR modeling for various fluorinated organic molecules. These studies aim to correlate specific structural features, such as the position and electronic effects of fluorine atoms, with the biological activity or reactivity of the compounds. polyu.edu.hknih.govnih.govnih.gov Computational methods, including quantum chemical calculations, are often employed to understand how fluorination can impact properties like metabolic stability, binding affinity to biological targets, and reaction mechanisms. nih.govemerginginvestigators.org

It is important to emphasize that the findings from these related studies on analogous compounds cannot be directly extrapolated to predict the specific structure-reactivity profile of this compound. The unique combination of the 4-fluoro and 2-methyl substitutions on the phenyl ring, coupled with the butan-2-ol side chain, would necessitate a dedicated computational study to accurately model its behavior.

In the absence of specific research, any discussion on the structure-reactivity of this compound would be purely speculative. The development of a reliable structure-reactivity model for this compound would require the generation of experimental data on its chemical properties and biological activities, which would then serve as a basis for computational modeling.

Chemical Reactivity and Derivatization of 1 4 Fluoro 2 Methylphenyl 2 Butanol

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety is a versatile site for chemical modification, readily undergoing reactions such as esterification, etherification, oxidation, and dehydration.

Esterification: The hydroxyl group of 1-(4-fluoro-2-methylphenyl)-2-butanol can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically catalyzed by a strong acid or a coupling agent. For instance, reaction with acetic anhydride in the presence of a base like pyridine would yield the corresponding acetate ester. These esterification reactions are fundamental in modifying the molecule's polarity and biological activity.

Etherification: The formation of an ether derivative can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reacting the sodium alkoxide of this compound with methyl iodide would produce the corresponding methyl ether. Etherification of benzylic alcohols can also be achieved via intermolecular dehydration under certain conditions. scholaris.ca

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagent Product Typical Conditions
Esterification Acetic Anhydride/Pyridine 1-(4-Fluoro-2-methylphenyl)-2-butyl acetate Room temperature

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-(4-fluoro-2-methylphenyl)-2-butanone. chemistryscl.comkhanacademy.org A variety of oxidizing agents can be employed for this transformation. Milder reagents like pyridinium chlorochromate (PCC) are effective, as are stronger oxidizing agents such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) under acidic conditions. chemistryscl.com The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. passmyexams.co.uk For instance, photocatalytic oxidation has also been explored for the oxidation of 2-butanol. researchgate.net

Table 2: Oxidation of this compound

Oxidizing Agent Product Key Observations
Pyridinium Chlorochromate (PCC) 1-(4-Fluoro-2-methylphenyl)-2-butanone Mild conditions, high yield.
Acidified KMnO4 1-(4-Fluoro-2-methylphenyl)-2-butanone Strong oxidation, purple color of KMnO4 disappears. chemistryscl.com
Acidified K2Cr2O7 1-(4-Fluoro-2-methylphenyl)-2-butanone Orange color of dichromate turns green. chemistryscl.com

The acid-catalyzed dehydration of this compound leads to the formation of alkenes. Due to the presence of a benzylic proton and protons on the adjacent carbon of the butyl chain, a mixture of isomeric alkenes can be expected. The major product is typically the more substituted, and therefore more stable, conjugated alkene, as predicted by Zaitsev's rule. Benzylic alcohols are known to undergo dehydration readily via an E1 pathway due to the stability of the resulting benzylic carbocation. ucalgary.ca The use of phosphonium ionic liquids has also been shown to facilitate the dehydration of benzylic alcohols. scholaris.ca

Reactions Involving the Aromatic Ring

The 4-fluoro-2-methylphenyl group is susceptible to electrophilic aromatic substitution, and its reactivity and regioselectivity are influenced by the directing effects of the fluorine and methyl substituents. Further functionalization can be achieved through metal-catalyzed coupling reactions, typically on a halogenated precursor.

Electrophilic aromatic substitution (EAS) is a key class of reactions for functionalizing the aromatic ring. total-synthesis.commasterorganicchemistry.com The existing substituents, a fluorine atom and a methyl group, direct the position of incoming electrophiles.

Methyl Group: The methyl group is an ortho-, para-director and an activating group, donating electron density through an inductive effect and hyperconjugation. wikipedia.org

In the case of this compound, the positions ortho and para to each substituent must be considered. The fluorine is at position 4 and the methyl group is at position 2. The positions available for substitution are 3, 5, and 6. The directing effects of both groups will influence the final product distribution. The methyl group activates the positions ortho (position 3) and para (position 5) to it. The fluorine atom also directs ortho (positions 3 and 5) and para (position 1, which is already substituted) to itself. Both groups reinforce substitution at positions 3 and 5. Steric hindrance from the existing methyl group and the butanol chain might influence the relative yields of the possible isomers.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product(s)
Nitration NO2+ 1-(4-Fluoro-2-methyl-5-nitrophenyl)-2-butanol
Halogenation Br+ or Cl+ 1-(5-Bromo-4-fluoro-2-methylphenyl)-2-butanol
Friedel-Crafts Acylation R-C=O+ 1-(4-Fluoro-2-methyl-5-acylphenyl)-2-butanol

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov To make the aromatic ring of this compound amenable to these reactions, it would typically first need to be halogenated (e.g., brominated or iodinated) through electrophilic aromatic substitution as described above.

Suzuki-Miyaura Coupling: A halogenated derivative, for example, 1-(5-bromo-4-fluoro-2-methylphenyl)-2-butanol, could undergo a Suzuki-Miyaura coupling reaction. wikipedia.org This palladium-catalyzed reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. organic-chemistry.orglibretexts.org This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the position of the halogen. 4-Fluoro-2-methylphenylboronic acid itself is a known reagent in Suzuki couplings. chemimpex.com

Heck-Mizoroki Reaction: The Heck reaction is another palladium-catalyzed process that couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov A halogenated derivative of this compound could be reacted with various alkenes to introduce vinyl groups onto the aromatic ring.

Table 4: Potential Metal-Catalyzed Coupling Reactions of a Halogenated Derivative

Reaction Coupling Partner Catalyst/Base Potential Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh3)4 / Na2CO3 1-(4-Fluoro-2-methyl-[1,1'-biphenyl]-5-yl)-2-butanol
Heck-Mizoroki Styrene Pd(OAc)2 / PPh3 / Et3N 1-(4-Fluoro-2-methyl-5-styrylphenyl)-2-butanol

Transformations at the Butanol Chain

The butanol chain of this compound, and specifically its secondary hydroxyl group, can undergo several key transformations, including oxidation, dehydration, substitution, and etherification.

Oxidation: Secondary alcohols can be oxidized to form ketones. ausetute.com.austudymind.co.ukorganic-chemistry.orgkhanacademy.org For this compound, this reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached, resulting in the formation of a carbonyl group (C=O). studymind.co.uk This transformation yields 1-(4-fluoro-2-methylphenyl)-2-butanone. Common oxidizing agents for this purpose include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), and Swern or Dess-Martin oxidation reagents. studymind.co.ukmasterorganicchemistry.com The choice of reagent can be crucial to prevent over-oxidation or side reactions. studymind.co.uk

Dehydration: In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat, this compound can undergo dehydration, which is an elimination reaction that removes the hydroxyl group and a hydrogen atom from an adjacent carbon to form an alkene. libretexts.orgchemguide.co.ukbyjus.com Due to the structure of the starting material, this reaction can lead to a mixture of isomeric butene products, including (E)- and (Z)-1-(4-fluoro-2-methylphenyl)-1-butene and 1-(4-fluoro-2-methylphenyl)-2-butene, with the major product typically being the most stable alkene (Zaitsev's rule). libretexts.orgchemguide.co.ukscribd.com

Substitution: The hydroxyl group of a secondary alcohol is a poor leaving group, but it can be protonated in the presence of a strong acid to form a good leaving group (water). libretexts.orglibretexts.org This allows for nucleophilic substitution reactions to occur. For instance, reaction with hydrohalic acids (like HBr or HCl) can replace the hydroxyl group with a halogen atom, yielding 2-bromo- or 2-chloro-1-(4-fluoro-2-methylphenyl)butane. libretexts.orgivypanda.combartleby.com These reactions with secondary alcohols can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. libretexts.orglibretexts.orgivypanda.com

Etherification: The Williamson ether synthesis provides a pathway to convert the alcohol into an ether. masterorganicchemistry.comwikipedia.orgbyjus.comkhanacademy.org This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form an alkoxide. khanacademy.org This alkoxide then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether, such as 1-(4-fluoro-2-methylphenyl)-2-methoxybutane. wikipedia.orgbyjus.com The success of this reaction is generally higher with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comjove.com

Table 1: Summary of Key Transformations

Reaction Type Reagents Product(s)
Oxidation PCC, CrO₃/H₂SO₄ 1-(4-Fluoro-2-methylphenyl)-2-butanone
Dehydration H₂SO₄, heat Mixture of butene isomers
Substitution HBr 2-Bromo-1-(4-fluoro-2-methylphenyl)butane
Etherification 1. NaH; 2. CH₃I 1-(4-Fluoro-2-methylphenyl)-2-methoxybutane

Derivatization for Enhanced Analytical Detection or Synthetic Utility

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a specific purpose, such as analysis or further synthesis. hta-it.com For this compound, derivatization is often employed to improve its volatility for gas chromatography (GC) or to introduce a chromophore for enhanced detection in high-performance liquid chromatography (HPLC). hta-it.comlibretexts.orgsigmaaldrich.com

For Gas Chromatography (GC) Analysis:

Silylation: The hydroxyl group can react with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (TMS) group. sigmaaldrich.com This process, known as trimethylsilylation, increases the volatility and thermal stability of the molecule, making it more suitable for GC analysis. sigmaaldrich.com The resulting TMS ether is less polar and less likely to adsorb to the GC column. libretexts.org

Acylation: Reaction with acylating agents, such as trifluoroacetic anhydride (TFAA), converts the alcohol into an ester. libretexts.orggcms.cz These fluorinated derivatives are highly volatile and are particularly useful for detection by electron capture detection (ECD), which is very sensitive to electrophilic groups. libretexts.org

For High-Performance Liquid Chromatography (HPLC) Analysis:

Esterification: To enhance UV-Visible or fluorescence detection in HPLC, the alcohol can be derivatized with a reagent that contains a chromophore or fluorophore. libretexts.orgnih.gov For example, reacting the alcohol with benzoyl chloride or picolinic acid introduces an aromatic ring, which strongly absorbs UV light. libretexts.orgresearchgate.netdoi.org This allows for the detection of the compound at much lower concentrations. libretexts.org These derivatization reactions convert the hydroxyl group into an ester. nih.gov

For Synthetic Utility:

Tosylation: The hydroxyl group can be converted into a tosylate group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, much better than the original hydroxyl group. libretexts.org This transformation is synthetically useful as it facilitates subsequent nucleophilic substitution or elimination reactions under milder conditions than those required for the parent alcohol. The configuration at the carbon atom is retained during the formation of the tosylate. libretexts.org

Table 2: Common Derivatization Reagents and Their Applications

Reagent Derivative Type Analytical Technique Purpose
BSTFA Trimethylsilyl (TMS) Ether GC-MS, GC-FID Increase volatility and thermal stability
TFAA Trifluoroacetyl Ester GC-ECD Enhance sensitivity for electron capture detection
Benzoyl Chloride Benzoate Ester HPLC-UV Introduce a UV-absorbing chromophore
Picolinic Acid Picolinate Ester HPLC-UV, LC-MS Introduce a UV chromophore and aid in MS ionization researchgate.net
TsCl Tosylate Organic Synthesis Create a good leaving group for further reactions libretexts.org

Mechanism Studies of Key Transformations

Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and optimizing conditions.

Fischer Esterification: This acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester is a reversible process. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.combyjus.com The mechanism involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.org

Elimination of water: A molecule of water, a good leaving group, is eliminated, forming a protonated ester. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org The equilibrium is typically driven towards the products by using an excess of the alcohol or by removing water as it is formed. chemistrysteps.comorganic-chemistry.orgbyjus.com

Alcohol Dehydration (E1 Mechanism): The dehydration of a secondary alcohol like this compound in the presence of a strong, non-nucleophilic acid typically proceeds via an E1 (elimination, unimolecular) mechanism. byjus.comscribd.comacs.org

Protonation of the hydroxyl group: The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). libretexts.orgchemguide.co.ukbyjus.com

Formation of a carbocation: The protonated alcohol dissociates, losing a water molecule to form a secondary carbocation intermediate. This is the rate-determining step. libretexts.orgbyjus.com

Deprotonation to form an alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond and yielding the alkene product. libretexts.orgbyjus.com As there are two adjacent carbons with protons, a mixture of alkene isomers is typically formed. libretexts.orgchemguide.co.ukscribd.com

Oxidation with Chromic Acid: The oxidation of a secondary alcohol to a ketone by chromic acid (formed from reagents like CrO₃ or Na₂Cr₂O₇ in aqueous acid) involves the formation of a chromate ester intermediate.

Formation of a chromate ester: The alcohol oxygen attacks the chromium atom of chromic acid, and after proton transfers, a chromate ester is formed.

E2-like elimination: A base (often water) removes the proton from the carbon bearing the oxygen. Simultaneously, the C-H bond electrons move to form the C=O double bond, and the O-Cr bond breaks, with the electrons moving to the chromium, reducing it from Cr(VI) to Cr(IV). masterorganicchemistry.com This step is analogous to an E2 elimination reaction. masterorganicchemistry.com

Potential Applications of 1 4 Fluoro 2 Methylphenyl 2 Butanol in Advanced Organic Synthesis

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting pharmaceuticals, materials science, and agrochemicals. The compound 1-(4-Fluoro-2-methylphenyl)-2-butanol, possessing a unique combination of a fluorinated aromatic ring, a chiral secondary alcohol, and a methyl-substituted phenyl group, represents a versatile building block for advanced organic synthesis. Its structural features make it a candidate for a variety of specialized applications.

Future Directions and Emerging Research Avenues

Development of Greener and Sustainable Synthetic Pathways

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods for producing chiral alcohols. rsc.org Conventional synthesis routes often rely on metal catalysts and stoichiometric reagents that can be costly and generate significant environmental waste. rsc.org Biocatalysis, utilizing whole-cell systems or isolated enzymes, presents a powerful and sustainable alternative, offering high selectivity under mild reaction conditions. rsc.orgnih.gov

For the synthesis of 1-(4-Fluoro-2-methylphenyl)-2-butanol, a key green strategy involves the asymmetric reduction of the prochiral ketone, 1-(4-fluoro-2-methylphenyl)butan-2-one. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation. nih.govrsc.org These enzymes can facilitate the highly enantioselective reduction of a wide range of aromatic ketones to their corresponding chiral alcohols. nih.gov Researchers are exploring novel ADHs from various microorganisms, such as Rhodococcus and Stenotrophomonas maltophilia, which exhibit high tolerance to organic solvents and high substrate loadings, making them viable for industrial-scale production. nih.govrsc.org The use of whole-cell biocatalysts, like Daucus carota (carrot) roots or Lactobacillus kefiri, further enhances sustainability by providing natural cofactor recycling and reducing the need for expensive, purified enzymes. rsc.orgresearchgate.net These methods provide an environmentally friendly route to optically pure alcohols, offering a compelling alternative to traditional chemical catalysts. researchgate.net

Table 1: Comparison of Conventional vs. Biocatalytic Synthesis of this compound
ParameterConventional Chemical SynthesisGreener Biocatalytic Synthesis
Reaction TypeGrignard reaction with butanal or reduction of ketone with metal hydrides.Asymmetric reduction of 1-(4-fluoro-2-methylphenyl)butan-2-one using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govnih.gov
ReagentsOrganometallic reagents (e.g., Grignard), metal hydrides (e.g., NaBH₄), chiral auxiliaries or catalysts.Whole microbial cells (e.g., Lactobacillus) or isolated enzymes, simple co-solvents (e.g., isopropanol), renewable resources. rsc.orgresearchgate.net
Reaction ConditionsOften requires anhydrous conditions, inert atmospheres, and sometimes cryogenic temperatures.Mild conditions: aqueous media, ambient temperature, and atmospheric pressure. nih.gov
SelectivityEnantioselectivity depends on expensive chiral catalysts or resolving agents.High enantioselectivity and regioselectivity are inherent properties of the enzyme. nih.gov
Environmental ImpactGeneration of metallic and solvent waste streams.Biodegradable catalysts (enzymes), reduced waste, often uses water as a solvent. rsc.org

Advanced In-situ Spectroscopic Monitoring of Reactions

The synthesis of this compound via routes like the Grignard reaction involves highly reactive and moisture-sensitive organometallic intermediates. acs.org Traditional off-line analysis of such reactions is challenging and provides limited insight into the reaction dynamics. Process Analytical Technology (PAT), specifically through in-situ spectroscopic monitoring, offers a solution by enabling real-time analysis without disturbing the reaction. acs.orgacs.org

Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are invaluable for monitoring the critical steps in the synthesis. acs.orgrsc.org For instance, in a Grignard-based synthesis, an in-situ Raman probe can track the formation of the organomanganese reagent (if a transmetalation with a salt like MnCl₂ is used to enhance selectivity) and follow the disappearance of the starting materials and the appearance of the product in real-time. acs.orgacs.org This continuous data stream allows for the precise determination of reaction endpoints, identification of intermediates, and a deeper understanding of reaction kinetics and mechanisms. acs.org Such monitoring is crucial for reactions involving air- and moisture-sensitive reagents, where traditional sampling is difficult and can compromise the reaction. acs.org The ability to observe the reaction course directly leads to improved process control, enhanced safety, and consistent product quality. acs.org

Table 2: In-situ Spectroscopic Techniques for Monitoring the Synthesis of this compound
Spectroscopic TechniqueInformation MonitoredAdvantages for this Synthesis
Raman SpectroscopyFormation and consumption of organometallic intermediates (e.g., Grignard, organomanganese species). acs.org Concentration of reagents and products.Non-invasive, compatible with heterogeneous mixtures (e.g., insoluble salts like MnCl₂), provides quantitative data on reagent concentration. acs.orgacs.org
FTIR SpectroscopyChanges in functional groups (e.g., disappearance of aldehyde C=O, appearance of alcohol O-H). rsc.orgHighly sensitive to changes in covalent bonds, provides kinetic profiles for mechanistic insight. rsc.org
Nuclear Magnetic Resonance (NMR)Structural elucidation of intermediates and products, reaction conversion.Provides detailed structural information, can quantify species in solution.

Integration with Flow Chemistry Techniques for Scalable Synthesis

While traditional batch processing is common in chemical synthesis, it faces limitations regarding heat and mass transfer, safety, and scalability, especially for highly exothermic or hazardous reactions. azolifesciences.com Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a superior alternative for the large-scale manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. azolifesciences.comvapourtec.comnjbio.com

The synthesis of this compound, particularly if involving a Grignard reaction, is an ideal candidate for translation to a flow process. The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters like temperature, pressure, and mixing. azolifesciences.com This enhanced control makes it possible to safely handle hazardous reagents and unstable intermediates. njbio.com A multi-step synthesis can be streamlined by coupling individual flow reactors, eliminating the need for isolating and purifying intermediates at each stage. nih.gov This approach not only improves safety and efficiency but also reduces waste and operational costs, leading to higher quality products. azolifesciences.com The ability to operate continuously allows for high-throughput production with a small physical footprint, addressing key concerns for the commercial-scale supply of pharmaceutical intermediates. njbio.comnih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for this compound
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reactor TypeLarge stirred-tank vessel.Tubular or microchip reactors. njbio.com
Heat TransferInefficient, potential for thermal runaways with exothermic reactions (e.g., Grignard). azolifesciences.comExcellent heat transfer, enabling precise temperature control and enhanced safety. nih.gov
ScalabilityDifficult; requires re-optimization of conditions.Easily scalable by running the system for longer durations or using parallel reactors ("scaling out"). vapourtec.com
SafetyHigher risk when handling large quantities of hazardous reagents or unstable intermediates.Small reactor volumes minimize risk; enables the use of hazardous reagents in a controlled manner. azolifesciences.comnjbio.com
Process ControlLimited control over mixing and temperature gradients.Precise control over residence time, stoichiometry, and reaction parameters. azolifesciences.com
ProductivityIncludes downtime for charging, heating/cooling, and cleaning between batches.Continuous operation leads to higher throughput and productivity for a smaller footprint. njbio.com

Machine Learning and Artificial Intelligence in Predicting Synthetic Routes and Reactivity

Computer-aided synthesis planning (CASP) is being revolutionized by machine learning (ML) and artificial intelligence (AI). acs.org These technologies can analyze vast chemical reaction databases to predict synthetic pathways, reaction outcomes, and optimal conditions, significantly accelerating research and development. nih.govyoutube.com

Table 4: Applications of AI and Machine Learning in the Synthesis of this compound
AI/ML ApplicationDescriptionPotential Impact on Synthesis
Retrosynthesis PredictionAI algorithms analyze the target structure and propose a step-by-step reverse synthetic pathway to available starting materials. youtube.comRapidly identifies both known and novel synthetic routes, saving significant planning time for chemists.
Reaction Yield PredictionML models are trained on literature or experimental datasets to predict the likely yield of a reaction under specific conditions. chemrxiv.orgHelps prioritize high-yielding reaction conditions for optimization, reducing experimental effort.
Enantioselectivity PredictionChirality-aware deep learning models predict the stereochemical outcome of asymmetric reactions, such as enzymatic reductions. nih.govGuides the selection of the optimal chiral catalyst or enzyme to achieve the desired enantiomer with high purity.
Reaction Condition OptimizationAI can explore the parameter space (temperature, solvent, catalyst) to recommend optimal conditions for a given transformation.Accelerates process development and improves reaction efficiency and robustness.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Fluoro-2-methylphenyl)-2-butanol?

Methodological Answer:
A common approach involves the Grignard reaction using 4'-fluoro-2'-methylacetophenone (CAS 446-29-7, MW 152.168) as a precursor. React the ketone with a Grignard reagent (e.g., ethylmagnesium bromide) to form the secondary alcohol. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Purity validation by GC (>98% as per similar alcohols in ) ensures minimal side products like unreacted ketone or diastereomers .

Basic: How can the structure of this compound be confirmed?

Methodological Answer:
Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR data with structurally related compounds (e.g., 2-methyl-4-phenyl-2-butanol in ). Key signals include the fluorine-substituted aromatic protons (δ 7.2–7.5 ppm) and the hydroxyl proton (δ 1.5–2.0 ppm, broad).
  • X-ray crystallography : For unambiguous confirmation, crystallize the compound and compare bond lengths/angles with fluorophenyl analogs (e.g., 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone in ) .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Liquid-liquid extraction : Separate the alcohol from polar impurities using dichloromethane/water.
  • Distillation : Fractional distillation under reduced pressure (boiling point estimated via NIST data in for similar butanols).
  • Chromatography : Use preparative HPLC with a C18 column and methanol/water mobile phase. Monitor purity via GC-MS (>97% threshold, as in ) .

Advanced: How to resolve contradictions in spectroscopic data for fluorinated aromatic alcohols like this compound?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from:

  • Solvent effects : Re-run spectra in deuterated DMSO to observe hydroxyl proton shifts.
  • Isomeric impurities : Use chiral GC columns (e.g., β-cyclodextrin phases) to separate enantiomers, as seen in studies on biphenylmethanols ().
  • Dynamic processes : Variable-temperature NMR can identify conformational exchange broadening signals (e.g., rotamers) .

Advanced: What strategies optimize enantiomeric separation of this compound?

Methodological Answer:

  • Chiral resolving agents : Derivatize with (R)- or (S)-Mosher’s acid chloride and analyze via 19^{19}F NMR.
  • Chiral stationary phases : Utilize HPLC with amylose-based columns (e.g., Chiralpak IA) and hexane/isopropanol (90:10). Adjust flow rate to 0.8 mL/min for baseline separation (method adapted from ’s β-adrenergic receptor ligand studies) .

Advanced: How does the fluoromethyl substituent influence pharmacological activity in related compounds?

Methodological Answer:
The 4-fluoro-2-methyl group enhances lipophilicity (logP ~2.8, estimated via ’s analogs) and bioavailability. In ACE2 activators (e.g., XNT in ), similar substituents improve binding to hydrophobic pockets. For receptor studies, synthesize radiolabeled analogs (e.g., 18^{18}F-PET tracers) and compare binding affinity via competitive assays .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with β-adrenergic receptor structures (PDB: 2RH1). Parameterize the fluorine atom’s partial charges using Gaussian09 (B3LYP/6-31G*).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Compare with known agonists like ICI 118551 () .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a respirator (H335 hazard in ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration (per ’s guidelines) .

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